molecular formula C14H11N3O2 B1388151 3-(benzylamino)-4-nitrobenzonitrile CAS No. 1147979-42-7

3-(benzylamino)-4-nitrobenzonitrile

Cat. No.: B1388151
CAS No.: 1147979-42-7
M. Wt: 253.26 g/mol
InChI Key: XEWDDCRZWDDOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylamino)-4-nitrobenzonitrile is an organic compound with a complex structure that includes a benzylamino group, a nitro group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-4-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a benzene derivative followed by the introduction of the benzylamino group and the nitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(Benzylamino)-4-aminobenzenecarbonitrile.

    Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylamino)-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, potentially generating reactive intermediates that interact with biological molecules. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylamino)-4-aminobenzenecarbonitrile: Similar structure but with an amino group instead of a nitro group.

    3-(Benzylamino)-4-chlorobenzenecarbonitrile: Contains a chlorine atom instead of a nitro group.

    3-(Benzylamino)-4-methylbenzenecarbonitrile: Contains a methyl group instead of a nitro group.

Uniqueness

3-(benzylamino)-4-nitrobenzonitrile is unique due to the presence of both the nitro and benzylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzylamino)-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-6-7-14(17(18)19)13(8-12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWDDCRZWDDOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylamino)-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-(benzylamino)-4-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-(benzylamino)-4-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-(benzylamino)-4-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-(benzylamino)-4-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-(benzylamino)-4-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.